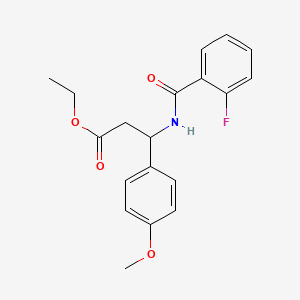![molecular formula C21H18N4O2S B11505243 1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone CAS No. 632292-95-6](/img/structure/B11505243.png)
1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound that features a furan ring, a triazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Synthesis of the triazole ring: The triazole ring can be formed via a cycloaddition reaction, often involving azides and alkynes.
Coupling reactions: The furan and triazole rings are then coupled using a sulfanyl linker under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the triazole ring could lead to dihydrotriazoles.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology
In biological research, this compound might be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential as therapeutic agents, targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new polymers or as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit the growth of bacteria by targeting specific enzymes or disrupting cell membranes.
Comparison with Similar Compounds
Similar Compounds
1-(5-methylfuran-2-yl)-2-{[4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone: Lacks the phenylamino group.
1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone: Contains a methylamino group instead of a phenylamino group.
Uniqueness
The presence of the phenylamino group in 1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone might confer unique properties, such as enhanced binding affinity to certain biological targets or improved stability under specific conditions.
Properties
CAS No. |
632292-95-6 |
|---|---|
Molecular Formula |
C21H18N4O2S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[(5-anilino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(5-methylfuran-2-yl)ethanone |
InChI |
InChI=1S/C21H18N4O2S/c1-15-12-13-19(27-15)18(26)14-28-21-24-23-20(22-16-8-4-2-5-9-16)25(21)17-10-6-3-7-11-17/h2-13H,14H2,1H3,(H,22,23) |
InChI Key |
GJUZPIOWDJLNIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-bis[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]ethanediamide](/img/structure/B11505161.png)
amino}-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B11505162.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide](/img/structure/B11505167.png)
![8-(2-hydroxy-2-phenylethyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11505170.png)
![4-methyl-N-{(2Z)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide](/img/structure/B11505189.png)

![7-{2-[(2E)-azepan-2-ylideneamino]ethyl}-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11505197.png)
![6-bromo-2-oxo-N-[2-({[4-(trifluoromethyl)phenyl]carbonyl}amino)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11505198.png)

![N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11505211.png)
![2-{4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11505219.png)
![5-(3,4-dimethoxyphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11505224.png)
![[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B11505235.png)
![(5E)-5-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11505248.png)
